molecular formula C9H13Cl2N5 B1413233 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2108514-61-8

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B1413233
CAS RN: 2108514-61-8
M. Wt: 262.14 g/mol
InChI Key: OIQPSBICEZJCOE-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride, also known as 2-Pyrazolyl-THIP, is a novel synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anticonvulsant agent, as well as for its possible role in modulating the central nervous system.

Scientific Research Applications

P2X7 Receptor Antagonism

A study by (Swanson et al., 2016) explored the synthesis and structure-activity relationship (SAR) of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists. These compounds, including the 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine variant, show potential as P2X7 receptor antagonists. This is significant in the context of treating diseases where the P2X7 receptor plays a role.

VEGFR-2 Kinase Inhibition

The research conducted by (Han et al., 2012) involved the design and synthesis of compounds including 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, identified as new classes of VEGFR-2 kinase inhibitors. These compounds have potential applications in treating diseases associated with VEGFR-2 kinase, such as certain cancers.

Antimicrobial and Antifungal Activities

In a study by (Has, 2015), various imidazo-pyridine derivatives were synthesized and screened for their antimicrobial and antifungal activities. Compounds like 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine could potentially be used in developing new antimicrobial agents.

Anticancer Potential

The work by (Temple et al., 1987) indicates that imidazo[4,5-c]pyridines and related compounds may possess anticancer properties. These compounds showed potential as mitotic inhibitors, implying a possible use in cancer treatment strategies.

Antitubercular Agents

Research by (Harer & Bhatia, 2015) on imidazo[4,5-b]pyridine derivatives revealed their role as potent antitubercular agents. These compounds demonstrated significant efficacy against M. tuberculosis, suggesting their use in treating tuberculosis.

Positive Inotropic Activity

The study by (Yamanaka et al., 1991) focused on the synthesis of imidazo-pyridine derivatives with positive inotropic activity. This activity is important for developing treatments for conditions like congestive heart failure.

Biochemical Analysis

Biochemical Properties

2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity or hepatotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of key metabolites by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. Additionally, it may affect the production and utilization of energy within cells, leading to changes in cellular metabolism and overall energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm. Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression.

properties

IUPAC Name

2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c1-2-10-5-8-7(1)13-9(14-8)6-3-11-12-4-6;;/h3-4,10H,1-2,5H2,(H,11,12)(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQPSBICEZJCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CNN=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 3
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 4
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 5
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 6
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

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